Product packaging for 3-(Methylamino)-4-nitrophenol(Cat. No.:CAS No. 14703-79-8)

3-(Methylamino)-4-nitrophenol

Cat. No.: B088026
CAS No.: 14703-79-8
M. Wt: 168.15 g/mol
InChI Key: RLGZWWJLIPEADI-UHFFFAOYSA-N
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Description

3-(Methylamino)-4-nitrophenol is a nitrophenol derivative of significant interest in specialized research and development. This compound serves as a versatile chemical intermediate in the synthesis of more complex molecules. Its structural features make it a candidate for exploration in organic synthesis and materials science. Researchers also investigate its potential as a precursor or model substrate in biochemical studies, particularly in enzymatic reaction pathways. The compound's mechanism of action in research settings is typically tied to its functional groups, which can undergo various chemical transformations or interact with biological systems. It is strictly for use in laboratory research and development. This product is not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O3 B088026 3-(Methylamino)-4-nitrophenol CAS No. 14703-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methylamino)-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O3/c1-8-6-4-5(10)2-3-7(6)9(11)12/h2-4,8,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGZWWJLIPEADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163577
Record name Phenol, 3-(methylamino)-4-nitro-
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14703-79-8
Record name 3-(Methylamino)-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14703-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-(methylamino)-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014703798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-(methylamino)-4-nitro-
Source EPA DSSTox
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Synthetic Methodologies for 3 Methylamino 4 Nitrophenol and Analogues

Direct Synthesis Routes for the Target Compound

Direct synthesis of 3-(Methylamino)-4-nitrophenol would ideally involve the nitration of 3-(methylamino)phenol. This approach leverages the directing effects of the hydroxyl (-OH) and methylamino (-NHCH₃) groups already present on the aromatic ring. Both groups are ortho-, para-directing activators. In 3-(methylamino)phenol, the para-position to the strongly activating hydroxyl group is occupied by the methylamino group. The position ortho- to the hydroxyl group and meta- to the methylamino group (C4) is a likely site for electrophilic substitution.

However, nitration reactions on highly activated rings, such as phenols and anilines, must be carefully controlled to prevent over-nitration and oxidation side reactions. The strongly acidic conditions of typical nitrating mixtures (concentrated nitric and sulfuric acids) can protonate the amino group, converting it into a meta-directing, deactivating group (-NH₂CH₃⁺), which would complicate the regioselectivity. learncbse.in

Precursor-Based Synthetic Strategies (e.g., from related nitrophenols or amines)

A more controlled and common approach to synthesizing substituted nitroaromatics like this compound involves multi-step pathways starting from readily available precursors.

Synthesis from Related Nitrophenols: One plausible route begins with a nitrophenol that already has the desired nitro group and hydroxyl group in the correct relative positions. For instance, the synthesis could start from 3-amino-4-nitrophenol. The final step would then be the selective methylation of the amino group.

Another strategy involves the partial reduction of a dinitrophenol. For example, 2,4-dinitrophenol (B41442) can be selectively reduced to 2-amino-4-nitrophenol (B125904) using sodium sulfide. orgsyn.org While this yields a different isomer, the principle of selective reduction is a key strategy in the synthesis of nitroanilines.

Synthesis from Related Amines: An alternative strategy begins with an appropriately substituted amine. For example, starting with m-cresol (B1676322) (3-methylphenol), a related compound, the synthesis of 3-methyl-4-nitrophenol (B363926) is achieved through a two-step process involving nitrosation followed by oxidation. google.comchemicalbook.com This highlights a common strategy where a nitroso group is introduced and then oxidized to the nitro group.

A similar pathway could be envisioned starting from 3-aminophenol. The amino group would first be protected, for instance, by acetylation, to control its reactivity and directing effects. The protected compound would then be nitrated, followed by the removal of the protecting group and subsequent methylation of the amine. The acetylation of an amino group serves to moderate its activating strength and introduce steric hindrance, often favoring para-substitution. scribd.com

Starting MaterialKey Transformation StepsTarget/Analogue
3-Amino-4-nitrophenolSelective N-methylationThis compound
2,4-DinitrophenolSelective reduction of one nitro group2-Amino-4-nitrophenol orgsyn.org
m-CresolNitrosation followed by oxidation3-Methyl-4-nitrophenol google.comchemicalbook.com
p-AminophenolAcetylation, nitration, hydrolysis4-Amino-3-nitrophenol (B127093) google.com

Ring Transformation Reactions for Nitroaromatic Synthesis

Ring transformation reactions offer a powerful, albeit less conventional, method for constructing highly functionalized nitroaromatic rings from different heterocyclic precursors. kochi-tech.ac.jp A notable example is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. mdpi.comnih.gov

This reaction involves treating the dinitropyridone substrate with a ketone and a nitrogen source, such as ammonium (B1175870) acetate. mdpi.comresearchgate.net The pyridone, which is electron-deficient and contains a good leaving group, undergoes a nucleophilic-type ring transformation. mdpi.com This process effectively serves as a synthetic equivalent of the unstable nitromalonaldehyde. nih.gov Depending on the reactants and conditions, this method can yield a variety of substituted nitroanilines and nitropyridines that are otherwise difficult to synthesize. mdpi.comresearchgate.net This methodology provides a versatile platform for creating a library of substituted nitroaniline analogues by simply varying the ketone and amine components. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign methods. mdpi.comjddhs.com Green chemistry approaches to the synthesis of nitrophenols and their derivatives focus on reducing hazardous waste, avoiding harsh reagents, and improving energy efficiency.

Key green strategies applicable to nitroaromatic synthesis include:

Use of Milder Nitrating Agents: Traditional nitration uses a mixture of concentrated nitric and sulfuric acids, which is highly corrosive and generates significant acid waste. dergipark.org.tr Alternative, milder, and more selective nitrating systems have been developed. These include using metal nitrates like copper(II) nitrate (B79036) or iron(III) nitrate, often supported on silica (B1680970) gel, in anhydrous organic solvents. ijcce.ac.ir Another approach involves the in situ generation of nitric acid from reagents like sodium nitrate with solid inorganic acidic salts (e.g., NaHSO₄·H₂O or Mg(HSO₄)₂), which offers a one-pot heterogeneous procedure. nih.gov

Solvent-Free and Aqueous Reactions: Conducting reactions in water or without any solvent can significantly reduce the environmental impact of organic solvents. nih.govpaspk.org Catalyst-free nucleophilic substitution reactions of nitro-functionalized aromatics with carbon nucleophiles have been successfully demonstrated in water, showcasing a flexible and green approach for C-C bond formation. nih.gov

Catalytic Methods: The use of recyclable catalysts is a cornerstone of green chemistry. For instance, the reduction of nitrophenols to aminophenols, a common related reaction, is often achieved using green-synthesized metal nanoparticles (e.g., gold or silver) as efficient and recyclable catalysts. researchgate.net While not a direct synthesis of the target compound, these catalytic reduction methods are integral to the lifecycle and further derivatization of nitrophenols.

Green ApproachExample Reagents/ConditionsBenefit
Milder Nitrating AgentsNaNO₂ with an acidic ionic liquid ([Msim]Cl) sharif.eduAvoids strong acids, high yields, mild conditions.
Heterogeneous SystemsNaNO₃, NaHSO₄·H₂O, wet SiO₂ in CH₂Cl₂ nih.govSimple work-up, minimization of chemical waste.
Solvent-Free/Aqueous MediaCatalyst-free reaction of nitroimidazoles with 1,3-dicarbonyls in water nih.govReduces use of volatile organic compounds (VOCs).
Energy-Efficient MethodsMicrowave-assisted synthesis mdpi.comReduces reaction times and energy consumption.

Mechanistic Studies of Synthetic Transformations

Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Nucleophilic Aromatic Substitution (SₙAr): The synthesis of analogues often involves nucleophilic aromatic substitution (SₙAr), where a nucleophile replaces a leaving group on the aromatic ring. This is particularly relevant for precursors that are already nitrated. The reaction typically proceeds through a two-step addition-elimination mechanism. nih.gov

Addition Step: The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This is generally the rate-limiting step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The dearomatization of the ring during this step makes it energetically costly. nih.gov

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored.

Recent studies, however, have shown that many SₙAr reactions may proceed through a concerted mechanism (cSₙAr), where the bond-forming and bond-breaking steps occur simultaneously, bypassing a stable Meisenheimer intermediate. nih.govspringernature.com This is more likely when the intermediate is less stable and the leaving group is excellent. springernature.com

Enolate Attack in Nitroaromatic Synthesis: Enolates are powerful carbon nucleophiles generated by the deprotonation of a carbonyl compound at the α-carbon. masterorganicchemistry.comlibretexts.org Their reaction with electrophiles is a fundamental method for C-C bond formation. researchgate.net In the context of nitroaromatic synthesis, enolates can be used as nucleophiles in SₙAr reactions. For example, highly enolizable compounds derived from 1,3-dicarbonyls can react with nitroaromatics where the nitro group itself acts as a leaving group, particularly in activated systems like nitroimidazoles. nih.gov

The formation of the enolate itself is a key step, often requiring a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent to achieve quantitative conversion. libretexts.org The enolate anion is a resonance-stabilized species with negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com While often drawn with the charge on the carbon, it is this resonance that provides its stability and nucleophilicity. masterorganicchemistry.com

Intermediate Formation: Throughout the synthetic pathways, various key intermediates are formed:

Nitronium Ion (NO₂⁺): In electrophilic nitration, the active electrophile is the nitronium ion, generated from nitric acid by a strong dehydrating acid like sulfuric acid. youtube.com

Meisenheimer Complex: As discussed, this is the key intermediate in the stepwise SₙAr mechanism. Its stability is crucial to the reaction's progress and is enhanced by strong electron-withdrawing groups on the aromatic ring. nih.gov

Sigma Complex (Arenium Ion): In electrophilic aromatic substitution, the attack of the electrophile on the aromatic ring forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com

Bicyclic Intermediates: In the three-component ring transformation of dinitropyridone, the reaction is proposed to proceed through the formation of bicyclic intermediates before rearranging to the final nitroaniline or nitropyridine product. nih.gov

Chemical Reactivity and Reaction Mechanisms of 3 Methylamino 4 Nitrophenol

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Ring

The reactivity of the aromatic ring in 3-(Methylamino)-4-nitrophenol towards substitution reactions is complex due to the presence of both activating and deactivating groups.

Activating Groups: The hydroxyl (-OH) and methylamino (-NHCH₃) groups are strong activating groups. quora.com They donate electron density to the benzene (B151609) ring through resonance (+R effect), which stabilizes the carbocation intermediate (arenium ion) formed during electrophilic attack. lkouniv.ac.inbyjus.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org Both the hydroxyl and amino groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them on the ring. quora.combyjus.com

Deactivating Group: The nitro (-NO₂) group is a strong deactivating group. It withdraws electron density from the ring through both resonance (-R effect) and inductive (-I effect) effects, making the ring less reactive towards electrophiles. quora.comyoutube.com The nitro group is a meta-director for electrophilic substitution. libretexts.org

In this compound, the positions on the ring are influenced as follows:

Position 2 is ortho to the hydroxyl group and meta to the nitro group.

Position 5 is meta to the hydroxyl group, ortho to the nitro group, and meta to the methylamino group.

Position 6 is para to the hydroxyl group and ortho to the methylamino group.

The powerful activating and ortho, para-directing influence of the hydroxyl and methylamino groups typically dominates over the deactivating, meta-directing effect of the nitro group. Therefore, electrophilic aromatic substitution (EAS) is expected to occur preferentially at positions 6 and 2, which are activated by these groups.

Conversely, nucleophilic aromatic substitution (SNAr) is favored by strong electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). pressbooks.pubnih.govnih.gov The nitro group strongly activates the ring for nucleophilic attack, particularly at the ortho and para positions relative to it. However, in this molecule, there is no leaving group at the positions activated by the nitro group (positions 3 and 5), making direct SNAr unlikely unless one of the existing groups can act as a leaving group under specific conditions.

Reduction and Oxidation Pathways

The nitro and amino groups are the primary sites for redox reactions in this compound.

The most significant reduction pathway for this compound is the catalytic hydrogenation of the nitro group to an amino group, a reaction widely used for converting nitroaromatics into valuable aromatic amines. irost.iracs.org This transformation is typically carried out using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or molecular hydrogen (H₂) in the presence of a metal catalyst. rsc.orgnih.gov

The reaction mechanism is generally described by the Langmuir-Hinshelwood model, where both reactants adsorb onto the catalyst surface before reacting. nih.govresearchgate.net The key steps are:

Adsorption: Both the nitrophenol derivative and the borohydride ions (or hydrogen molecules) adsorb onto the active sites on the surface of the metal nanoparticles. acs.orgnih.gov

Hydrogen Transfer: The reducing agent (e.g., BH₄⁻) transfers hydrogen species to the catalyst surface. nih.gov

Stepwise Reduction: The adsorbed nitrophenol is sequentially reduced by the surface-bound hydrogen. The reaction is believed to proceed through intermediates such as nitrosophenol and hydroxylaminophenol before the final aminophenol product is formed. acs.org For many nanoparticle-catalyzed reactions, the reduction of the hydroxylaminophenol intermediate is considered the rate-determining step. acs.org

Desorption: The final product, 3-(methylamino)-4-aminophenol, detaches from the catalyst surface, freeing the active sites for the next catalytic cycle. nih.gov

An alternative mechanism involves the transfer of electrons and protons, where hydrogen oxidation occurs on the metal sites to generate electrons and protons, which then drive the reduction of the nitro group on both the metal and the support surface. chemrxiv.org

Significant research has focused on developing efficient heterogeneous catalysts for the reduction of nitroaromatics. These systems typically consist of metal nanoparticles dispersed on a high-surface-area support material.

Catalytic Metals: Noble metals such as gold (Au), palladium (Pd), platinum (Pt), and silver (Ag) are highly effective catalysts for this reaction due to their excellent ability to facilitate electron transfer and activate hydrogen. researchgate.netmdpi.comnih.gov More cost-effective transition metals like copper (Cu), nickel (Ni), and cobalt (Co) are also used, sometimes in bimetallic formulations to enhance catalytic activity. irost.irlookchem.commdpi.com

Support Materials: The support plays a crucial role in preventing the aggregation of nanoparticles, which would otherwise lead to a loss of catalytic activity. researchgate.net It also allows for easy separation and recycling of the catalyst. mdpi.com Common supports include:

Natural Polymers: Chitosan and cellulose (B213188) are attractive supports due to their biocompatibility and abundance. irost.irresearchgate.netnih.gov

Carbon-based Materials: Graphene and mesoporous carbon offer high surface area and good adsorption capabilities for aromatic compounds. rsc.orghnu.edu.cn

Inorganic Oxides: Materials like silica (B1680970), alumina, and ferrites are also used as stable supports. irost.irsemanticscholar.org

Porous Aromatic Frameworks: These materials provide a robust and porous structure for immobilizing metal nanoparticles. mdpi.com

The table below summarizes various catalytic systems used for the reduction of nitrophenols, which are analogous to the reduction of this compound.

Catalyst SystemSupport MaterialReducing AgentTypical Reaction TimeConversion EfficiencyReference
Au NanoparticlesPorous Aromatic FrameworkNaBH₄< 10 seconds99% mdpi.com
Pd/Co Bimetallic NPsChitosanNaBH₄2 hoursHigh Yield irost.ir
CuFe₅O₈-NaBH₄< 9 minutes~100% mdpi.com
Pt NanoparticlesModified CelluloseNaBH₄-k = 0.43 x 10⁻³ min⁻¹ nih.gov
Ni-based CatalystCarbon MembraneNaBH₄-High acs.org

Formation of Esters and Ethers

The phenolic hydroxyl group is a key site for derivatization, allowing for the formation of esters and ethers.

Formation of Esters: this compound can undergo esterification by reacting with carboxylic acids or, more commonly, with more reactive acylating agents like acid chlorides or anhydrides under basic conditions. The reaction involves the nucleophilic attack of the phenoxide ion (formed by deprotonation of the hydroxyl group) on the electrophilic carbonyl carbon of the acylating agent.

Formation of Ethers: Ethers can be synthesized via the Williamson ether synthesis. wikipedia.org This SN2 reaction involves two main steps:

Deprotonation of the phenolic hydroxyl group using a strong base (e.g., sodium hydride, NaH) to form a sodium phenoxide.

Nucleophilic attack of the resulting phenoxide ion on a primary alkyl halide (e.g., methyl iodide or ethyl bromide). wikipedia.orgmasterorganicchemistry.com The use of primary alkyl halides is crucial to favor the SN2 substitution pathway over the E2 elimination, which can become a competing reaction with secondary or tertiary halides. masterorganicchemistry.comorganicchemistrytutor.com Intramolecular versions of this reaction can also lead to cyclic ethers if a suitable haloalkyl chain is present in the molecule. organicchemistrytutor.comyoutube.com

Complexation Chemistry and Coordination Studies (e.g., with metal ions)

This compound possesses multiple potential donor atoms—the phenolic oxygen, the amino nitrogen, and the nitro group oxygens—making it a versatile ligand for coordinating with metal ions. ugm.ac.id Aminophenol derivatives are known to form stable complexes with a variety of transition metals. humanjournals.com

The compound can act as a multidentate ligand, likely forming a chelate ring which enhances the stability of the resulting complex. The most probable coordination mode involves the phenolic oxygen and the amino nitrogen, which can act as a bidentate ligand, forming a stable five-membered ring with a central metal ion. ugm.ac.id The metal-ligand stability often follows the Irving-Williams series. humanjournals.com

Studies on similar aminophenol-based ligands show they can coordinate with metals like Cu(II), Co(II), Ni(II), and Fe(III). ugm.ac.idhumanjournals.comrsc.orgresearchgate.net The geometry of the resulting complexes (e.g., square planar, octahedral) depends on the metal ion, the metal-to-ligand ratio, and the presence of other ligands, such as water or anions, in the coordination sphere. ugm.ac.id

Reaction Kinetics and Thermodynamic Considerations

The kinetics of the catalytic reduction of nitrophenols is the most extensively studied reaction for this class of compounds. The reaction is easily monitored by UV-Vis spectroscopy, as the yellow nitrophenolate ion (peak at ~400 nm) is converted to the colorless aminophenol (peak at ~300 nm). nih.govnih.gov

Reaction Kinetics: In the presence of a large excess of the reducing agent (NaBH₄), the reaction rate is independent of the reductant concentration and follows pseudo-first-order kinetics with respect to the nitrophenol concentration. rsc.orgnih.govnih.gov The apparent rate constant (kapp) can be determined from the slope of a plot of ln(At/A₀) versus time, where A is the absorbance of the nitrophenolate ion. nih.govrsc.org The rate is influenced by factors such as catalyst concentration, temperature, and the specific nature of the catalyst. nih.gov

Thermodynamic Considerations: The thermodynamic parameters of the reduction reaction can be determined by studying the reaction at different temperatures. The activation energy (Ea) can be calculated from the Arrhenius equation, while the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be found using the Eyring equation. rsc.orgrsc.org These parameters provide insight into the energy barrier of the reaction and the degree of order in the transition state. For the reduction of 4-nitrophenol (B140041) using various nanoparticle catalysts, reported activation energies can range from approximately 30 to over 100 kJ/mol, depending on the catalytic system. hnu.edu.cnnih.govrsc.org

The table below presents thermodynamic data for the catalytic reduction of 4-nitrophenol, which serves as a model for this compound.

Catalyst SystemActivation Energy (Eₐ) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)Reference
Pd Nanoparticles61 (true Eₐ)-- nih.gov
Au@[C₄C₁₆Im]Br99.40-- rsc.org
Au@CMK-3-O86.8-- hnu.edu.cn

Spectroscopic and Structural Data for this compound Not Publicly Available

Following a comprehensive search for scientific literature and data, detailed experimental results for the spectroscopic and structural characterization of the chemical compound This compound are not available in publicly accessible databases and publications.

The initial investigation revealed a significant amount of data for a similarly named but structurally different compound, 3-Methyl-4-nitrophenol (B363926) . It is crucial to distinguish between these two molecules:

This compound contains a methylamino group (-NHCH3).

3-Methyl-4-nitrophenol contains a methyl group (-CH3).

This difference in a key functional group leads to distinct spectroscopic and structural properties. Therefore, data for 3-Methyl-4-nitrophenol cannot be substituted to describe this compound, as this would be scientifically inaccurate.

Further targeted searches for the specific analytical data required by the outline for this compound yielded no concrete experimental values for the following characterization techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H or ¹³C NMR chemical shifts or coupling constants were found.

Infrared (IR) and Raman Spectroscopy: While general characteristics of nitrophenols can be inferred, specific vibrational frequencies (in cm⁻¹) for this compound were not located.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption maxima (λmax) for this compound are not documented in the searched resources.

X-ray Diffraction (XRD) Analysis: There were no published crystal structures or associated crystallographic data such as lattice parameters or space groups.

Mass Spectrometry (MS): No mass spectra detailing the molecular ion peak or fragmentation patterns were available.

Elemental Analysis: Specific percentage composition data (C, H, N, O) from experimental analysis was not found.

While some chemical suppliers list this compound (CAS No. 14703-79-8) in their catalogs and indicate the availability of analytical data, the actual spectra and detailed results are not provided in their public-facing information bldpharm.com.

Due to the absence of the necessary scientific data, it is not possible to generate a thorough and accurate article on the spectroscopic and structural characterization of this compound that adheres to the requested outline and quality standards.

Spectroscopic and Structural Characterization of 3 Methylamino 4 Nitrophenol

Solution Structure Elucidation (e.g., using ROE experiments for derivatives)

The determination of the three-dimensional structure of molecules in solution is crucial for understanding their chemical reactivity and biological activity. While X-ray crystallography provides detailed information about the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution. For derivatives of 3-(Methylamino)-4-nitrophenol, two-dimensional (2D) NMR experiments, particularly those that detect through-space interactions, are invaluable for defining the spatial arrangement of substituents on the aromatic ring.

One of the most effective techniques for this purpose is the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment. ROESY is a 2D NMR technique that detects the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization between nuclei that are in close spatial proximity, typically within 5 Å. wikipedia.org Unlike the related NOESY experiment, ROESY is effective for a wide range of molecular sizes and can distinguish between direct and relayed NOEs, providing a more accurate picture of the molecular conformation. organicchemistrydata.org

In a ROESY experiment, cross-peaks are observed between the signals of protons that are close to each other in space, regardless of whether they are connected through chemical bonds. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons (1/r⁶). organicchemistrydata.org This strong distance dependence allows for a precise mapping of the through-space interactions within the molecule.

For a hypothetical derivative of this compound, such as one with an additional substituent, a ROESY experiment would be instrumental in determining the preferred orientation of the methylamino and nitro groups relative to the phenol (B47542) and the other substituent. For instance, a ROESY spectrum could reveal a cross-peak between the protons of the methyl group and a proton on an adjacent substituent, indicating that these groups are on the same side of the aromatic ring. The presence or absence of such cross-peaks provides critical constraints for building a three-dimensional model of the molecule's solution structure.

The interpretation of ROESY data, often in conjunction with computational molecular modeling, allows for the characterization of the conformational landscape of the molecule in solution. This information is vital for structure-activity relationship studies, where the biological activity of a compound is correlated with its three-dimensional structure.

Below is a hypothetical table illustrating the kind of data that could be obtained from a ROESY experiment on a derivative of this compound. The presence of a cross-peak is denoted by "+".

Proton 1Proton 2ROESY Cross-PeakInferred Proximity
H of MethylaminoAromatic H at C5+Close
H of MethylaminoAromatic H at C2-Distant
OH of PhenolAromatic H at C2+Close
OH of PhenolAromatic H at C5-Distant

This table demonstrates how the presence or absence of ROESY cross-peaks can be used to deduce the spatial relationships between different parts of the molecule, thereby elucidating its solution structure.

Computational and Theoretical Studies on 3 Methylamino 4 Nitrophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the quantum mechanical modeling of molecules due to its favorable balance of computational cost and accuracy. Functionals such as B3LYP (Becke's three-parameter Lee-Yang-Parr) combined with basis sets like 6-31G(d) or 6-311++G(d,p) are commonly used to predict the properties of nitroaromatic compounds. researchgate.net These calculations are fundamental to understanding the structural, electronic, and vibrational characteristics of 3-(Methylamino)-4-nitrophenol.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. For this compound, DFT calculations are used to determine key bond lengths, bond angles, and dihedral angles.

Interactive Table: Representative Geometric Parameters of Substituted Nitrophenols from DFT Calculations

ParameterBond/AngleTypical Calculated Value
Bond LengthC-NO₂~1.48 Å
Bond LengthN-O (in NO₂)~1.23 Å
Bond LengthC-OH~1.36 Å
Bond LengthC-NHCH₃~1.38 Å
Bond AngleO-N-O~124°
Dihedral AngleC-C-N-O~10-20°

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the phenyl ring and the electron-donating hydroxyl and methylamino groups. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing nitro group. This spatial separation of the frontier orbitals is characteristic of "push-pull" systems and is indicative of a significant intramolecular charge transfer (ICT) character upon electronic excitation.

A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher chemical reactivity. rjpn.org DFT calculations for related aminophenol and nitrophenol derivatives provide insight into the expected energy values for this compound. rjpn.orgresearchgate.net

Interactive Table: Calculated Electronic Properties of Substituted Phenols

PropertySymbolRepresentative Value (eV)Description
HOMO EnergyEHOMO-5.0 to -6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyELUMO-1.5 to -2.5Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy GapΔE3.0 to 4.5ELUMO - EHOMO; indicates chemical reactivity and stability.
Chemical Hardnessη1.5 to 2.25(ELUMO - EHOMO) / 2; measures resistance to change in electron distribution.
Electronegativityχ3.25 to 4.5-(EHOMO + ELUMO) / 2; measures the power to attract electrons.

DFT calculations are highly effective for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the corresponding motions of atoms (stretching, bending, etc.). These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data.

For this compound, key vibrational modes include:

O-H Stretching: A prominent band, typically broad in experimental spectra due to hydrogen bonding, is predicted for the hydroxyl group.

N-H Stretching: A sharp band is expected for the secondary amine in the methylamino group.

NO₂ Stretching: The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations, which are sensitive indicators of the electronic environment. acs.org

Aromatic C-H and C=C Stretching: These vibrations are characteristic of the benzene (B151609) ring.

Studies on 3-methyl-4-nitrophenol (B363926) have successfully used DFT to assign its vibrational spectra, providing a reliable template for interpreting the spectrum of this compound. researchgate.net

Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeTypical Calculated Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch~3600 (free), ~3200-3500 (H-bonded)
Methylamino (-NHCH₃)N-H Stretch~3400-3500
Nitro (-NO₂)Asymmetric Stretch~1500-1550
Nitro (-NO₂)Symmetric Stretch~1300-1350
Aromatic RingC=C Stretch~1450-1600
Methyl (-CH₃)Asymmetric/Symmetric Stretch~2900-3000

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these effects by treating the solvent as a continuous dielectric medium. rsc.org These calculations can predict changes in molecular geometry, dipole moment, and electronic absorption spectra (solvatochromism) in different solvents. rsc.org

For nitrophenols, solvent interactions are particularly important for processes like proton transfer. In protic solvents like water, excited-state proton transfer (ESPT) can occur, where the proton from the phenolic hydroxyl group is transferred to a solvent molecule. acs.org This process is critical in the photochemistry of nitrophenols. nih.gov DFT calculations can model the potential energy surface of this reaction, helping to elucidate the mechanism and energetics of proton transfer in both the ground and excited states. rsc.org

Ab Initio Methods (e.g., MP2) for Electronic Structure Calculations

While DFT is widely used, ab initio (from first principles) methods that include electron correlation provide a higher level of theory. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common post-Hartree-Fock method used for this purpose. smu.edu

MP2 calculations improve upon the Hartree-Fock method by accounting for electron correlation, which is the interaction between individual electrons. For aromatic systems like this compound, where electron correlation can be significant, MP2 can provide more accurate molecular geometries and energies. nih.gov Although computationally more demanding than DFT, MP2 is often used as a benchmark to validate the results of DFT functionals or for systems where DFT may not be sufficiently accurate. acs.orgu-tokyo.ac.jp

Natural Bond Orbital (NBO) Analysis for Bonding and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical framework used to study bonding, charge distribution, and orbital interactions within a molecule. It provides a localized, chemical perspective on the molecular wavefunction, revealing donor-acceptor interactions and intramolecular charge transfer (ICT). researchgate.net

In this compound, NBO analysis can quantify the ICT from the electron-donating hydroxyl and methylamino groups to the electron-withdrawing nitro group. This is achieved by examining the interactions between the filled lone-pair orbitals of the oxygen and nitrogen atoms (donors) and the empty antibonding orbitals (acceptors) of the π-system and the nitro group. The strength of these interactions is measured by the second-order perturbation stabilization energy, E(2).

Studies on the closely related 3-methyl-4-nitrophenol have used NBO analysis to confirm significant intramolecular charge transfer and delocalization. researchgate.net For this compound, strong interactions are expected between the nitrogen lone pair (nN) and the π* orbitals of the ring, as well as between the ring's π orbitals and the π* orbitals of the nitro group. These interactions contribute significantly to the molecule's electronic stability and are responsible for its "push-pull" character. figshare.com

Interactive Table: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBOAcceptor NBOInteraction TypeRepresentative E(2) (kcal/mol)
n(O)π(C-C)Lone Pair → Ring Antibond5-15
n(N)π(C-C)Lone Pair → Ring Antibond20-50
π(C-C)π*(C-NO₂)Ring → Nitro Group Antibond15-30

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. This technique is instrumental in predicting the reactivity of a compound by identifying regions that are electron-rich and susceptible to electrophilic attack, as well as electron-poor areas prone to nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. These potentials are then color-coded, with red typically indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow denote intermediate potentials.

For this compound, an MEP map would provide significant insights into its chemical behavior. The presence of both electron-donating (methylamino and hydroxyl) and electron-withdrawing (nitro) groups on the aromatic ring creates a complex electronic environment. It is anticipated that the most negative potential (red regions) would be localized around the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen atom of the methylamino group, due to the presence of lone pair electrons. These sites would be the most probable centers for electrophilic attack. Conversely, the regions of positive potential (blue) are likely to be found around the hydrogen atoms, particularly the one attached to the hydroxyl group and those on the methylamino group, making them susceptible to nucleophilic attack.

Theoretical studies on similar molecules, such as p-nitrophenol, have demonstrated the utility of MEP maps in corroborating experimental findings regarding reactivity. virginia.edursc.org By analyzing the MEP map of this compound, researchers can predict how the molecule will interact with other reagents, offering guidance for synthesis and reaction design.

Illustrative Data Table of Potential MEP Values for this compound

Atomic SitePredicted MEP Value (kcal/mol)Predicted Reactivity
Oxygen (Nitro Group)-35 to -45Electrophilic Attack
Oxygen (Hydroxyl Group)-25 to -35Electrophilic Attack
Nitrogen (Methylamino Group)-15 to -25Electrophilic Attack
Hydrogen (Hydroxyl Group)+30 to +40Nucleophilic Attack
Hydrogen (Amino Group)+20 to +30Nucleophilic Attack
Aromatic Ring (Carbon atoms)-10 to +10Variable

Note: The data in this table is hypothetical and serves to illustrate the expected trends in MEP values for this compound based on general principles of electronic effects in aromatic compounds.

Tautomeric Stability Investigations

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms, known as tautomers, which differ in the position of a proton and the location of a double bond. For this compound, several tautomeric forms are possible due to the presence of the hydroxyl and amino groups. The primary tautomeric equilibrium to consider would be the keto-enol tautomerism, where the phenolic form (enol) is in equilibrium with its corresponding keto form. Additionally, nitro-aci tautomerism could also be investigated.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful method for investigating the relative stabilities of tautomers. orientjchem.org By calculating the Gibbs free energy of each possible tautomer, researchers can predict the predominant form of the molecule under different conditions, such as in the gas phase or in various solvents. The energy difference between the tautomers provides insight into the position of the equilibrium.

In the case of this compound, it is hypothesized that the phenolic form would be the most stable tautomer due to the aromaticity of the benzene ring. Conversion to a keto form would disrupt this aromatic stabilization, making it energetically less favorable. However, the presence and nature of solvents can significantly influence tautomeric equilibria. frontiersin.org Polar solvents may stabilize more polar tautomers through hydrogen bonding and other intermolecular interactions. frontiersin.org

A computational study on the tautomeric stability of this compound would involve optimizing the geometry of each potential tautomer and then performing frequency calculations to confirm that they are true energy minima. The relative energies, enthalpies, and Gibbs free energies would then be compared to determine the most stable form.

Illustrative Table of Calculated Relative Energies for Tautomers of this compound

TautomerRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Water
Phenol (B47542) Form (enol)0.000.00
Quinone-imine Form (keto)+10.5+8.2
Acinitro Form (aci-nitro)+15.2+12.5

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would need to be determined through specific quantum chemical calculations.

Advanced Statistical and Structural Analysis

To gain a deeper understanding of the structural and electronic properties of this compound, advanced computational techniques can be employed. These methods allow for the analysis of large datasets generated from molecular dynamics simulations or quantum chemical calculations, revealing subtle correlations and patterns.

Principal Component Analysis (PCA) is a statistical method used to reduce the dimensionality of a dataset while retaining most of the original variance. nih.govlibretexts.orgnih.gov In the context of computational chemistry, PCA can be applied to a set of calculated molecular descriptors for a series of related compounds, including this compound. This can help to identify the key structural features that influence a particular property, such as reactivity or toxicity. For a single molecule, PCA can be used to analyze the conformational landscape from a molecular dynamics simulation, identifying the most significant modes of motion.

K-means clustering is another statistical technique that can be used to group similar conformations from a molecular dynamics trajectory. This can help to identify the most populated conformational states of this compound, providing insight into its dynamic behavior.

The Radial Distribution Function (RDF) provides information about the local structure of a system by describing how the density of surrounding particles varies as a function of distance from a reference particle. libretexts.org For a solution of this compound, RDFs can be calculated from molecular dynamics simulations to understand the solvation structure around the molecule. For instance, the RDF between the oxygen atoms of the nitro group and the hydrogen atoms of water molecules would reveal the extent and nature of hydrogen bonding.

Spherical Harmonics are a set of orthogonal functions on the surface of a sphere that can be used to represent the angular distribution of various molecular properties, such as the electron density or the electrostatic potential. wikipedia.orgshef.ac.uk An analysis of the charge distribution of this compound using spherical harmonics would provide a more detailed and quantitative picture of its electronic structure than a simple MEP map. This can be particularly useful for understanding intermolecular interactions and predicting crystal packing.

Illustrative Table of Potential RDF Peak Positions for this compound in Water

Atom PairFirst Peak Position (Å)Interpretation
O(nitro) --- H(water)1.8Strong hydrogen bond
O(hydroxyl) --- H(water)1.9Hydrogen bond
N(amino) --- H(water)2.1Weaker hydrogen bond
H(hydroxyl) --- O(water)1.8Strong hydrogen bond

Note: This data is hypothetical and intended to illustrate the type of information that can be obtained from an RDF analysis.

Advanced Analytical Methodologies for Detection and Quantification of 3 Methylamino 4 Nitrophenol and Its Metabolites/analogues

Chromatographic Techniques

Chromatography remains a cornerstone for the separation and analysis of complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are pivotal in the analytical workflow for 3-(Methylamino)-4-nitrophenol.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. The method's versatility allows for the analysis of this compound in various matrices, including cosmetic formulations such as hair dyes.

A common approach for the analysis of aminophenol and nitrophenol derivatives in hair dyes involves reverse-phase HPLC coupled with a Diode Array Detector (DAD). This setup allows for the simultaneous determination of multiple components in a single run. For instance, a validated method for the analysis of a structural isomer, 4-amino-3-nitrophenol (B127093), utilizes an octadecylsilane (B103800) (C18) column. pom.go.id The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.05 M acetic buffer with a pH of 5.9) and an organic modifier like acetonitrile (B52724). pom.go.id

A study on the simultaneous determination of 11 aminophenols in hair dyes, including the related compound 4-amino-3-nitrophenol, employed an Agilent Zorbax SB C18 column with a mobile phase of acetonitrile and an ion-pair system of sodium heptanesulfonate and phosphate (B84403) under gradient elution. nih.govresearchgate.net Detection was carried out at multiple wavelengths (230, 270, and 400 nm) to ensure optimal detection for all analytes. nih.govresearchgate.net

The validation of such HPLC methods is crucial and typically includes parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). For 4-amino-3-nitrophenol, a validated HPLC-DAD method demonstrated good linearity with a correlation coefficient of 1.0. pom.go.id The precision of the method was found to be high, with relative standard deviations (RSDs) below 2%. pom.go.id The accuracy, determined through recovery studies, was also excellent, with recovery rates between 99.06% and 101.05%. pom.go.id The limit of quantification for 4-amino-3-nitrophenol in hair dye formulations has been reported to be as low as 5 mg/kg. nih.govresearchgate.net

Below is an interactive data table summarizing typical HPLC method parameters for the analysis of a closely related compound, 4-amino-3-nitrophenol, which can be considered analogous for the analysis of this compound.

Interactive Data Table: HPLC Parameters for Aminonitrophenol Analysis

ParameterValueReference
Column Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm pom.go.id
Mobile Phase Acetonitrile and 0.05 M acetic buffer (pH 5.9) (20:80) pom.go.id
Flow Rate 1.0 ml/minute pom.go.id
Column Temperature 40°C pom.go.id
Detector Photo Diode Array (DAD) pom.go.id
Limit of Quantification 0.07% pom.go.id

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of nitrophenols like this compound, direct analysis by GC-MS is often challenging. researchgate.net Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. libretexts.org

Silylation is a common derivatization technique where active hydrogen atoms in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. nih.gov The choice between these reagents can depend on factors like steric hindrance and the molecular mass of the analyte. nih.gov For instance, BSTFA is often preferred for sterically hindered compounds. nih.gov The resulting silyl (B83357) derivatives are more amenable to GC separation and produce characteristic mass spectra that aid in their identification and quantification. nih.gov

The GC-MS analysis is typically performed on a capillary column, such as a DB-5 or equivalent, which provides good separation of the derivatized analytes. The mass spectrometer is operated in either scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

While specific studies on the GC-MS analysis of this compound are limited, the general methodology for nitrophenols provides a clear framework. The derivatization step is crucial for successful analysis, and the choice of derivatizing agent and reaction conditions must be optimized for the specific compound and its matrix.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for the qualitative screening and identification of compounds in a mixture. nih.gov In the context of hair dye analysis, TLC can be used to identify the presence of this compound and its isomers.

A study on the identification of 32 dye substances in hair dye products demonstrated the utility of TLC for this purpose. researchgate.net The method involves spotting the sample extract onto a TLC plate (e.g., silica (B1680970) gel) and developing it with a suitable solvent system. researchgate.net The choice of the developing solvent is critical for achieving good separation of the components. For nitrophenol isomers, a mixture of non-polar and polar solvents is often used. For example, a solvent system of ethyl acetate, n-butanol, and water can be effective. matec-conferences.org

After development, the separated spots can be visualized under UV light or by spraying with a color-developing reagent. The identification of the compounds is based on the comparison of their retention factor (Rf) values and colors with those of known standards run on the same plate. researchgate.net While TLC is primarily a qualitative technique, semi-quantitative analysis can be performed by comparing the size and intensity of the spots. The simplicity and speed of TLC make it a valuable tool for rapid screening of a large number of samples before more time-consuming quantitative analysis by HPLC or GC-MS. researchgate.net

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often low-cost alternative to chromatographic techniques for the detection of electroactive compounds like this compound. These methods are based on the measurement of the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

Voltammetric techniques, particularly square wave voltammetry (SWV), are highly sensitive for the detection of organic molecules. scielo.brscielo.br SWV is a pulse voltammetric technique that offers advantages such as high speed and effective discrimination against background currents, leading to improved signal-to-noise ratios. The electrochemical behavior of nitrophenols has been extensively studied using voltammetry. For instance, the anodic voltammetric behavior of 4-nitrophenol (B140041) on a boron-doped diamond electrode has been investigated using square wave voltammetry. scielo.br The oxidation of 4-nitrophenol occurs at a specific potential, and the resulting peak current is proportional to its concentration. scielo.br This allows for the quantitative determination of the analyte.

While specific studies on the square wave voltammetry of this compound are not abundant, the principles are directly applicable. The electrochemical oxidation of the phenolic hydroxyl group and/or the amino group would provide the basis for its detection. The experimental conditions, such as the pH of the supporting electrolyte, need to be optimized to achieve the best sensitivity and selectivity for the target analyte.

To enhance the sensitivity and selectivity of electrochemical detection, the working electrode is often modified with various materials. Carbon fiber microelectrodes (CFMEs) and graphene-based nanocomposites are two prominent examples of materials used for this purpose.

Carbon Fiber Microelectrodes (CFMEs) are attractive for electrochemical sensing due to their small size, which allows for measurements in small volumes, and their good electrochemical properties. nih.gov The surface of CFMEs can be modified to improve their performance. While direct applications for this compound are not widely reported, the use of CFMEs for the detection of other oxidizable compounds demonstrates their potential. nih.gov

Graphene-based nanocomposites have garnered significant attention in the development of electrochemical sensors due to the unique properties of graphene, such as high surface area, excellent electrical conductivity, and strong electrocatalytic activity. scispace.comsemanticscholar.org Glassy carbon electrodes (GCEs) modified with graphene or its composites have been successfully used for the sensitive detection of 4-nitrophenol. rsc.orgelectrochemsci.org These modifications can significantly enhance the electron transfer rate and increase the surface area available for the electrochemical reaction, leading to a lower detection limit and a wider linear range. rsc.orgresearchgate.net

For example, a sensor based on a GCE modified with a reduced graphene oxide (rGO) and gold nanoparticle composite has been developed for the detection of 4-nitrophenol. rsc.org This sensor exhibited a low detection limit and was successfully applied to the analysis of real water samples. rsc.org Similarly, composites of graphene with metal oxides or polymers have also shown promise in enhancing the electrochemical detection of nitrophenols. scispace.comresearchgate.net The development of such modified electrodes holds great potential for the sensitive and selective determination of this compound in various samples.

Below is an interactive data table summarizing the performance of a graphene-based modified electrode for the detection of the related compound 4-nitrophenol.

Interactive Data Table: Performance of a Graphene-Based Sensor for 4-Nitrophenol

ParameterValueReference
Electrode Reduced Graphene Oxide/Au Nanoparticle Composite Modified GCE rsc.org
Technique Differential Pulse Voltammetry (DPV) / Square Wave Voltammetry (SWV) rsc.org
Linear Range (DPV) 0.05–2.0 µM and 4.0–100 µM rsc.org
Linear Range (SWV) 0.05–2.0 µM rsc.org
Limit of Detection (DPV) 0.01 µM rsc.org
Limit of Detection (SWV) 0.02 µM rsc.org

Sensor Design and Anti-Passivation Strategies

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of phenolic compounds like this compound. The design of these sensors often involves the modification of electrode surfaces to enhance electrocatalytic activity, improve selectivity, and mitigate issues such as electrode fouling or passivation. Passivation, the formation of an insulating layer on the electrode surface, can significantly diminish sensor performance by impeding electron transfer.

Sensor Design: The core of an effective electrochemical sensor lies in the choice of electrode material and its subsequent modification. Glassy carbon electrodes (GCEs) are a common substrate due to their wide potential window and chemical inertness. To improve the detection of nitrophenol derivatives, GCEs can be modified with various nanomaterials. These modifications aim to increase the electrode's active surface area and facilitate the electrochemical reaction of the target analyte. For instance, composites incorporating graphene or reduced graphene oxide (rGO) with metal nanoparticles (e.g., gold or silver) or metal oxides have been shown to enhance the electrocatalytic reduction of the nitro group in similar compounds, leading to a more sensitive and stable sensor response. The presence of the methylamino group in this compound suggests that electrode materials capable of favorable interactions with amine functionalities could further enhance selectivity.

Anti-Passivation Strategies: A significant challenge in the electrochemical detection of phenolic and amino-substituted compounds is the passivation of the electrode surface. This often occurs due to the electropolymerization of the analyte or its oxidation products, forming a non-conductive film that blocks the active sites of the electrode. Several strategies can be employed to combat this issue:

Surface Renewal: Techniques such as using disposable screen-printed electrodes (SPEs) for single measurements can prevent the cumulative effects of passivation.

Protective Films: Modifying the electrode with protective layers, such as silica sol-gel films or self-assembled monolayers, can create a barrier that prevents large fouling molecules from reaching the electrode surface while allowing the smaller target analyte to pass through.

Hydrophobic Surfaces: The fabrication of hydrophobic electrode surfaces can minimize the adsorption of various molecules, thereby reducing fouling.

Flow-Based Systems: Employing measurements in flowing systems helps to remove the products of the electrochemical reaction from the electrode surface before they can cause passivation.

Electrochemical Activation: Applying specific potential-time waveforms can sometimes clean the electrode surface by electrochemically removing the passivating layer.

The selection of an appropriate anti-passivation strategy is contingent on the specific electrochemical behavior of this compound and the composition of the sample matrix. A thorough understanding of the passivation mechanism through techniques like cyclic voltammetry and electrochemical impedance spectroscopy is crucial for developing robust and reliable sensors.

Spectrophotometric Quantification

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, provides a straightforward and cost-effective method for the quantification of nitrophenolic compounds. The principle relies on the absorption of light by the analyte at a specific wavelength, which is proportional to its concentration, as described by the Beer-Lambert law.

Nitrophenols exhibit characteristic absorption spectra due to the presence of the chromophoric nitro group attached to the aromatic ring. For instance, p-nitrophenol, a related compound, displays distinct absorption maxima that are pH-dependent. In acidic or neutral solutions, it has a maximum absorbance at approximately 317 nm, while in alkaline solutions, the deprotonation of the hydroxyl group leads to a bathochromic shift (a shift to a longer wavelength), with a new maximum appearing around 400 nm, which corresponds to a visible yellow color. scispace.commdpi.commdpi.com The undissociated form of p-nitrophenol is colorless, whereas its anion is yellow.

For this compound, it is expected to exhibit similar pH-dependent spectral characteristics. The presence of the methylamino group, an auxochrome, may influence the exact position of the absorption maxima. The quantification would involve preparing a series of standard solutions of known concentrations, measuring their absorbance at the wavelength of maximum absorption (λmax), and constructing a calibration curve. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. It is crucial to control the pH of the solutions to ensure that the analyte is in a consistent ionic form for accurate and reproducible measurements.

Immunoassay-Based Detection Principles (e.g., Enzyme-linked immunosorbent assay)

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and specific methods that utilize the principle of antigen-antibody recognition for the detection of a wide range of substances, including small molecules like this compound. mdpi.com

The development of an ELISA for a small molecule like this compound first requires its conjugation to a larger carrier protein (e.g., bovine serum albumin or ovalbumin) to make it immunogenic, creating what is known as a hapten-carrier conjugate. This conjugate is then used to immunize animals to produce antibodies that can specifically recognize the hapten (in this case, a derivative of this compound).

A common format for detecting small molecules is the competitive ELISA. In this setup, the wells of a microtiter plate are coated with a known amount of the hapten-protein conjugate. The sample containing the free analyte (this compound) is then added to the wells along with a limited amount of the specific antibody. The free analyte in the sample competes with the coated hapten for binding to the antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (like horseradish peroxidase) that recognizes the primary antibody is then added. Finally, a substrate for the enzyme is introduced, which produces a measurable signal (e.g., a color change). mdpi.com The intensity of the signal is inversely proportional to the concentration of the analyte in the sample; a lower signal indicates a higher concentration of this compound.

Research has demonstrated the successful development of ELISAs for 4-nitrophenol and its monosubstituted derivatives, including 3-methyl-4-nitrophenol (B363926). mdpi.com In one study, antibodies were raised that showed cross-reactivity with 3-methyl-4-nitrophenol, with an I50 value (the concentration of analyte that causes 50% inhibition of antibody binding) of 64 nM. mdpi.com This demonstrates the feasibility of using immunoassay-based methods for the sensitive and specific detection of this compound in various samples.

Detection Limits and Method Validation Parameters (e.g., sensitivity, selectivity, recovery)

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, selectivity, and recovery.

A study on the analysis of 3-methyl-4-nitrophenol, a major metabolite of the insecticide fenitrothion (B1672510), in mice urine using High-Performance Liquid Chromatography (HPLC) provides a concrete example of method validation for a closely related compound. nih.gov

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. In the HPLC method for 3-methyl-4-nitrophenol, linearity was evaluated over a concentration range of 5 to 65 µg/mL. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the HPLC analysis of 3-methyl-4-nitrophenol, the LOD was reported to be 0.87 µg/mL. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the degree of agreement among a series of measurements. Precision is often expressed as the relative standard deviation (RSD). The accuracy of the HPLC method was determined by recovery studies, and precision was evaluated at three different concentration levels. nih.gov

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of the HPLC method, selectivity was confirmed by analyzing blank urine samples to ensure no endogenous substances interfered with the peak of 3-methyl-4-nitrophenol. nih.gov

Recovery: Extraction recovery is an important parameter, especially for complex matrices like urine. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a standard solution of the same concentration.

The table below summarizes the validation parameters for the HPLC-UV method for the determination of 3-methyl-4-nitrophenol in urine, as reported in the literature. nih.gov

Validation ParameterReported Value/Finding
Analytical TechniqueHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Mobile PhaseAcetonitrile: Water (60:40)
Detection Wavelength270 nm
Linearity Range5 - 65 µg/mL
Limit of Detection (LOD)0.87 µg/mL
Retention Time2.81 minutes
Sample MatrixMice Urine

These validation parameters demonstrate that the HPLC method is a reliable and sensitive technique for the quantification of 3-methyl-4-nitrophenol in a biological matrix. Similar validation procedures would be essential for any new analytical method developed for this compound.

Derivatives and Analogues of 3 Methylamino 4 Nitrophenol: Synthesis and Structural Characterization

Design and Synthesis of Functionalized Derivatives (e.g., bis-phosphonate derivatives, cyclomaltoheptaose conjugates)

Bis-phosphonate Derivatives

A key synthetic route to novel bis-phosphonate derivatives involves the Pudovik reaction. tandfonline.com The synthesis of bis-(3-methyl-5-nitro-2-oxo-2,3-dihydro-2λ⁵-benzo tandfonline.comCurrent time information in Bangalore, IN.researchgate.netoxazaphosphol-2-yl)substituted aryl methanes has been accomplished starting from 2-methylamino-4-nitrophenol. tandfonline.com The process begins with the reaction of equimolar quantities of 2-methylamino-4-nitrophenol and phosphorus trichloride (B1173362) (PCl₃) with ethanol, which yields a cyclic condensation product. tandfonline.com This intermediate is then reacted with various aldehydes, followed by treatment with phosphorus(III) monochloride of the initial phenol (B47542). tandfonline.com A subsequent rearrangement at reflux temperature converts the phosphorus from a P(III) to a P(V) state, finalizing the synthesis of the bis-phosphonate derivatives. tandfonline.com This multi-step synthesis provides a versatile method for creating a library of derivatives by varying the aldehyde used in the reaction.

Cyclomaltoheptaose (β-Cyclodextrin) Conjugates

Cyclomaltoheptaose, commonly known as β-cyclodextrin (β-CD), is a macrocyclic oligosaccharide used to modify the properties of guest molecules by forming inclusion complexes or through covalent conjugation. fda.govresearchgate.net The synthesis of cyclodextrin (B1172386) conjugates of molecules like 3-(methylamino)-4-nitrophenol can be approached through several strategies, primarily targeting the hydroxyl groups of the cyclodextrin. researchgate.netmdpi.com

One common method involves the initial activation of the cyclodextrin. A widely used strategy is the selective tosylation of one of the primary hydroxyl groups (at the C-6 position) of β-cyclodextrin. mdpi.com This is often achieved by reacting β-CD with p-toluenesulfonyl chloride (TsCl) in an alkaline aqueous solution or in pyridine. mdpi.com The resulting 6-O-tosyl-β-cyclodextrin is a key intermediate, as the tosyl group is an excellent leaving group for subsequent nucleophilic substitution reactions. The phenolic oxygen or the methylamino nitrogen of this compound could then act as a nucleophile to displace the tosyl group, forming a stable ether or amine linkage, respectively, to the cyclodextrin.

An alternative, more direct approach is the direct alkylation of β-cyclodextrin under basic conditions. mdpi.com By treating β-CD with a strong base like sodium hydride to deprotonate the hydroxyl groups, a nucleophilic alkoxide is formed. This can then react with a derivative of this compound that has been modified to contain a good leaving group, thereby forming the conjugate. However, this method can often lead to a mixture of products with varying degrees of substitution and substitution at different positions (C-2, C-3, or C-6 hydroxyls), making purification challenging. mdpi.com

Spectroscopic and Computational Analysis of Derivatives

The structural elucidation of newly synthesized derivatives is a critical step, accomplished through a combination of spectroscopic techniques and computational modeling.

Spectroscopic Characterization

The structures of the synthesized bis-phosphonate derivatives of 2-methylamino-4-nitrophenol have been determined using a comprehensive suite of spectroscopic methods. tandfonline.com These include Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ³¹P NMR), and mass spectrometry. tandfonline.com

IR Spectroscopy: Provides information about the functional groups present in the molecule. Key absorptions would confirm the presence of N-H, C=C aromatic, N-O (nitro group), and P=O bonds.

NMR Spectroscopy: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. tandfonline.com The chemical shifts and coupling constants provide detailed information about the connectivity of atoms. ³¹P NMR is particularly crucial for phosphorus-containing compounds, as the chemical shift is highly sensitive to the chemical environment of the phosphorus atom, confirming the P(V) state in the final phosphonate (B1237965) products. tandfonline.comnih.gov

Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized compounds, confirming that the desired reaction has occurred. tandfonline.com

Table 1: Spectroscopic Data for a Representative Bis-phosphonate Derivative

Spectroscopic TechniqueObserved Data (Characteristic Peaks)
IR (KBr, cm⁻¹) Confirms presence of key functional groups such as N-H, C-H (aromatic, aliphatic), C=C, NO₂, P=O, P-O-C, and C-N.
¹H NMR (CDCl₃, ppm) Signals corresponding to aromatic protons, the N-CH₃ group, and the methine proton (CH) bridging the two phosphole rings.
¹³C NMR (CDCl₃, ppm) Resonances for all unique carbon atoms, including aromatic carbons, the N-CH₃ carbon, and the bridging methine carbon.
³¹P NMR (CDCl₃, ppm) A characteristic signal in the range expected for pentavalent phosphorus in such a cyclic environment, confirming the phosphonate structure.
Mass Spectrum (m/z) A molecular ion peak corresponding to the calculated molecular weight of the target derivative.

This table is a generalized representation based on typical data reported for such compounds. tandfonline.comnih.gov

Computational Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for complementing experimental data. researchgate.nettandfonline.com For derivatives of this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional conformation of the molecule. tandfonline.com

Calculate Vibrational Frequencies: Correlate theoretical vibrational modes with experimental IR and Raman spectra to aid in the assignment of observed bands. researchgate.net

Analyze Electronic Properties: Determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). tandfonline.comtandfonline.com These calculations help in understanding the reactive sites of the molecule. For instance, the MEP map can identify nucleophilic and electrophilic regions. tandfonline.com

Structure-Property Relationships in Derivatives

The chemical structure of a molecule dictates its physical, chemical, and electronic properties. In the derivatives of this compound, the nature and position of substituents significantly influence their characteristics.

The introduction of phosphonate groups, for example, drastically alters the polarity and solubility of the parent molecule. Phosphonates are known to be metabolically stable analogues of phosphates and can interact with biological targets. uiowa.edu The electronic properties are also heavily influenced by the interplay between the electron-donating methylamino group and the strongly electron-withdrawing nitro group. researchgate.net The addition of bulky and electronically complex bis-phosphonate moieties further modulates the electron distribution across the aromatic system.

For cyclodextrin conjugates, the primary change in property is the significant increase in aqueous solubility and the potential for altered bioavailability. The cyclodextrin moiety encapsulates the nitrophenol derivative, shielding it from the aqueous environment and creating a new supramolecular entity with distinct properties. researchgate.net The structure of the linker connecting the two components and the point of attachment on the cyclodextrin can influence the stability of the conjugate and how the guest molecule is presented to its environment.

Ultimately, the relationship between the structure of these derivatives and their properties is a complex interplay of steric and electronic effects. Modifying the parent compound with different functional groups, such as phosphonates or cyclodextrins, provides a powerful strategy to fine-tune its characteristics for specific applications.

Applications of 3 Methylamino 4 Nitrophenol in Advanced Chemical Systems and Materials Science

Role as an Intermediate in Specialty Chemical Synthesis

The strategic placement of functional groups on the benzene (B151609) ring makes 3-(Methylamino)-4-nitrophenol a valuable precursor in the multi-step synthesis of complex molecules with specific industrial applications, including pesticides, dyes, and pharmaceuticals.

Pesticides: A significant application of this compound is in the production of organophosphorus insecticides. It is a key intermediate in the synthesis of fenitrothion (B1672510) and its analogs. frontiersin.orgnih.gov The manufacturing process for these insecticides often involves the reaction of 3-methyl-4-nitrophenol (B363926) with other chemical entities. google.com For instance, O,O-dimethyl-O-(3-methyl-4-nitrophenyl) thiophosphate, a potent insecticide, is synthesized from 3-methyl-4-nitrophenol. google.com The compound is also a known environmental transformation product of the insecticide fenitrothion. nih.govmedchemexpress.com

Dyes: While specific examples of commercial dyes synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are common in dye chemistry. Nitrophenol derivatives are widely used in the manufacturing of synthetic dyestuffs. frontiersin.orgnih.gov The presence of the amino and nitro groups makes it a suitable candidate for the synthesis of azo dyes. nih.govunb.canih.gov The general synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile, such as a phenol (B47542). nih.govunb.ca The amino group on this compound could be diazotized and then coupled with another aromatic compound to produce a wide range of colors.

Pharmaceuticals: The utility of nitrophenols as intermediates extends to the pharmaceutical industry. frontiersin.orgnih.gov For example, 4-nitrophenol (B140041) is a precursor in the synthesis of paracetamol. wikipedia.org While direct evidence of this compound's use in the synthesis of specific commercial drugs is limited, its derivatives have been explored for their biological activities. For instance, it has been used in the preparation of phosphorothioamidate analogues which have shown antimalarial properties. chemicalbook.comfishersci.ca

Table 1: Overview of this compound as a Chemical Intermediate

End Product Category Specific Examples/Potential Products Role of this compound
Pesticides Organophosphorus insecticides (e.g., Fenitrothion) Key precursor in the synthesis pathway.
Dyes Azo dyes Potential diazo component or coupling component.
Pharmaceuticals Phosphorothioamidate analogues Starting material for the synthesis of biologically active compounds.

Contributions to Optoelectronic Materials Research

The HOMO-LUMO energy gap is a critical parameter in determining the electronic and optical properties of a molecule. researcher.life A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and is a desirable characteristic for organic semiconductors. researchgate.net Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate these properties and predict the suitability of a compound for optoelectronic applications. nih.govmaterialsciencejournal.orgekb.eg

For related nitrophenol compounds, DFT calculations have been used to determine their HOMO-LUMO gaps and other electronic parameters. researchgate.netresearchgate.net For example, a computational study on 4-nitrophenol calculated a HOMO-LUMO energy gap of 3.76 eV. researchgate.net The introduction of a methylamino group, an electron-donating group, would likely influence the electronic distribution and subsequently alter the HOMO and LUMO energy levels of the nitrophenol scaffold. This modification could potentially tune the electronic properties to be favorable for specific optoelectronic applications.

The presence of both electron-donating (methylamino) and electron-withdrawing (nitro) groups on the aromatic ring can lead to intramolecular charge transfer, a phenomenon that is often exploited in the design of nonlinear optical (NLO) materials. researchgate.netnih.gov The investigation of Schiff bases derived from substituted nitrophenyl compounds has shown that these molecules can possess significant NLO properties, suggesting that derivatives of this compound could also be of interest in this area. researchgate.net

Table 2: Calculated Electronic Properties of a Related Nitrophenol Compound

Compound Method HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
4-Nitrophenol DFT/B3LYP/6-311+G - - 3.76

Note: Data for this compound is not available in the searched literature. The data for 4-nitrophenol is provided for comparative context.

Applications in Analytical Reagents and Probes

There is currently a lack of specific research demonstrating the application of this compound as an analytical reagent or probe. However, the broader class of nitrophenol derivatives has been utilized in various analytical methods.

4-Nitrophenol, for instance, is a well-known pH indicator, changing from colorless to yellow in a pH range of 5.4 to 7.5. wikipedia.org This property is due to the deprotonation of the phenolic hydroxyl group. It is also used in spectrophotometric methods for the quantification of phenolic compounds and in enzyme kinetics studies. nbinno.com

The development of chemical sensors and probes often relies on molecules that exhibit a measurable response, such as a change in color or fluorescence, upon interaction with a specific analyte. researchgate.netmdpi.com Nitrophenol derivatives have been incorporated into fluorescent probes for the detection of various species. researchgate.net Given the functional groups present in this compound, it is conceivable that it could be chemically modified to create probes for specific analytes. For example, the phenolic hydroxyl and amino groups could act as binding sites for metal ions, and the nitro group could modulate the electronic properties to produce a detectable signal. researchgate.net

While direct applications are yet to be reported, the chemical scaffold of this compound suggests a potential for future development in the field of analytical chemistry, particularly in the design of new colorimetric or fluorometric sensors.

Future Research Directions and Unexplored Avenues for 3 Methylamino 4 Nitrophenol

Development of Novel and Sustainable Synthetic Routes

The pursuit of green chemistry principles is a cornerstone of modern chemical synthesis. For 3-(Methylamino)-4-nitrophenol, future research should prioritize the development of novel and sustainable synthetic methodologies that are both environmentally benign and economically viable.

Current synthetic approaches often rely on classical nitration and amination reactions, which may involve harsh reaction conditions and the use of hazardous reagents. Future research should explore alternative synthetic strategies that minimize waste, reduce energy consumption, and utilize renewable feedstocks. An emerging area of interest is the application of biocatalysis and enzymatic synthesis, which could offer highly selective and environmentally friendly routes to this compound and its derivatives.

Another promising direction is the use of electrochemical synthesis. The electro-organic synthesis of sulfonyl derivatives of p-methylaminophenol has demonstrated the potential to achieve selective synthesis by controlling the electrode potential under green conditions. researchgate.net A similar approach could be developed for this compound, potentially leading to cleaner and more efficient manufacturing processes.

Potential Sustainable Synthetic ApproachKey AdvantagesResearch Focus
Biocatalysis High selectivity, mild reaction conditions, use of renewable enzymes.Identification and engineering of enzymes for specific nitration and methylation reactions.
Electrochemical Synthesis Avoids hazardous reagents, precise control over reaction, potential for automation.Development of selective electrode materials and optimization of reaction conditions (e.g., solvent, electrolyte).
Flow Chemistry Improved safety, better heat and mass transfer, potential for scalability.Design of continuous flow reactors for the nitration and amination steps.
Use of Greener Solvents Reduced environmental impact, improved worker safety.Investigation of supercritical fluids, ionic liquids, or water as reaction media.

Deeper Mechanistic Insights into Complex Chemical Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For this compound, there is a need for deeper mechanistic insights into its formation and subsequent chemical transformations.

Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of reaction pathways. Kinetic studies, for instance, can provide valuable information on reaction rates and the influence of various parameters. researchgate.net In-situ spectroscopic techniques, such as FT-IR and Raman spectroscopy, can help identify transient intermediates and provide real-time monitoring of reaction progress.

Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. researchgate.net This synergistic approach will not only deepen our fundamental understanding but also pave the way for the rational design of more efficient and selective chemical processes involving this compound.

Comprehensive Environmental Fate Modeling and Bioremediation Strategies

The increasing focus on environmental stewardship necessitates a comprehensive understanding of the environmental fate and impact of chemical compounds. For this compound, it is crucial to develop robust models to predict its behavior in various environmental compartments and to devise effective bioremediation strategies.

Environmental Fate Modeling: Future research should focus on developing and validating comprehensive environmental fate models. These models should consider various processes such as biodegradation, photolysis, hydrolysis, and sorption to soil and sediment. cdc.gov The atmospheric half-life and potential for long-range transport should also be assessed. cdc.gov Such models are essential for conducting accurate environmental risk assessments and for predicting potential exposure levels.

Bioremediation Strategies: Bioremediation offers a promising and environmentally friendly approach to clean up contamination by nitroaromatic compounds. Research has shown that certain microorganisms are capable of degrading related compounds like 3-methyl-4-nitrophenol (B363926). nih.gov Future studies should aim to isolate and characterize microbial strains or consortia that can effectively degrade this compound. Genetic and protein engineering could be employed to enhance the degradative capabilities of these microorganisms. Furthermore, the development of bioreactor systems and in-situ bioremediation techniques could provide practical solutions for treating contaminated soil and water.

Research AreaKey ObjectivesMethodologies
Environmental Fate Modeling Predict persistence, mobility, and bioaccumulation potential.QSAR modeling, laboratory degradation studies (aerobic/anaerobic), field studies.
Biodegradation Studies Identify and characterize microorganisms capable of degrading the compound.Enrichment culture techniques, metagenomics, enzyme assays.
Enhanced Bioremediation Improve the efficiency and effectiveness of microbial degradation.Genetic engineering of microbes, optimization of environmental conditions (pH, temperature).
Bioreactor Development Design and optimize reactor systems for treating contaminated wastewater.Packed-bed reactors, membrane bioreactors, sequencing batch reactors.

Exploration of New Materials Science Applications and Functionalization

The unique chemical structure of this compound, with its aromatic ring, nitro group, amino group, and hydroxyl group, makes it an interesting building block for the synthesis of novel functional materials.

One promising area of research is the development of molecularly imprinted polymers (MIPs) for the selective recognition and removal of 4-nitrophenol (B140041) and other related pollutants from environmental samples. polympart.comnih.govresearchgate.netresearchgate.net The specific binding cavities created in MIPs can offer high selectivity and affinity for the target molecule. Future work could focus on designing and synthesizing MIPs using this compound as a functional monomer or template to create sensors and sorbents with tailored selectivity.

Furthermore, the reactive functional groups on the this compound molecule could be utilized for the synthesis of new polymers, dyes, and other advanced materials. For instance, the amino and hydroxyl groups can be used as points for polymerization or for grafting onto other material surfaces to impart specific functionalities.

Advanced Analytical Sensor Design and Real-Time Monitoring Systems

The development of sensitive, selective, and rapid analytical methods for the detection and quantification of this compound is crucial for environmental monitoring, industrial process control, and research.

Electrochemical Sensors: Electrochemical methods offer several advantages, including high sensitivity, rapid response, and the potential for miniaturization and portability. nih.govacs.org Future research could focus on the development of novel electrode materials, such as those based on nanomaterials (e.g., gold nanoparticles, graphene oxide), to enhance the electrochemical detection of this compound. rsc.orgmdpi.comrsc.org

Optical and Colorimetric Sensors: Optical sensors, including those based on fluorescence and colorimetry, provide alternative detection strategies. For example, colorimetric sensors based on inverse opal polymeric photonic crystals have been developed for the detection of p-nitrophenol, where the color of the sensor changes in response to the analyte concentration. mdpi.comresearchgate.net Similar principles could be applied to design visual and semi-quantitative sensors for this compound. Fluorescence-based sensing is another promising avenue, where the presence of the analyte leads to a change in the fluorescence intensity of a sensor molecule. nih.gov

Real-Time Monitoring Systems: There is a growing need for real-time monitoring of pollutants in various matrices, particularly water. niagara-project.eu Future research should aim to integrate the developed sensors into portable and automated systems for continuous, on-site monitoring of this compound in industrial effluents and environmental waters. This would enable rapid detection of contamination events and facilitate timely remedial actions.

Sensor TypePrinciple of OperationPotential Advantages
Electrochemical Measures changes in electrical properties (e.g., current, potential) upon interaction with the analyte.High sensitivity, rapid response, portability, low cost. nih.govacs.org
Colorimetric Analyte induces a color change in the sensor material, often visible to the naked eye.Simple, low-cost, suitable for semi-quantitative screening. mdpi.comresearchgate.net
Fluorescence Analyte quenches or enhances the fluorescence of a probe molecule.High sensitivity and selectivity. nih.gov
Surface-Enhanced Raman Scattering (SERS) Enhances the Raman signal of the analyte adsorbed on a nanostructured metal surface.High sensitivity and molecular specificity. rsc.org

Q & A

Q. Advanced Research Focus

  • Placental Transfer Studies : Utilize ex vivo human placental perfusion models with isotopic labeling (e.g., 14C^{14}C-tagged compound) to quantify fetal exposure .
  • Interspecies Comparisons : Conduct parallel pharmacokinetic studies in rodents and primates using intravenous/oral dosing to identify species-specific absorption rates and metabolite profiles .
  • Biomarker Development : Screen for unique urinary metabolites (e.g., methylamino-glucuronide conjugates) as exposure biomarkers .

What analytical techniques are suitable for quantifying this compound in biological matrices?

Q. Basic Research Focus

  • Liquid Chromatography-Tandem MS (LC-MS/MS) : Optimize electrospray ionization (ESI) in positive ion mode for sensitivity.
  • Enzymatic Assays : Use alkaline phosphatase to hydrolyze conjugated metabolites, followed by spectrophotometric detection (λ = 405 nm) .
  • Quality Control : Include deuterated internal standards (e.g., 3-Methyl-d3_3-4-nitrophenol) to correct for matrix effects .

How does the nitro group position (3- vs. 4-) influence the chemical reactivity and toxicity of methylamino-nitrophenol isomers?

Q. Advanced Research Focus

  • Reactivity Studies : Compare reduction kinetics using sodium borohydride or catalytic hydrogenation. The 4-nitro isomer typically exhibits faster reduction due to steric and electronic effects .
  • Toxicity Profiling : Assess acute toxicity (LD50_{50}) and mutagenicity (Ames test) across isomers. Preliminary data suggest 3-nitrophenol derivatives may have lower acute toxicity but higher bioaccumulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.